Aspergillin PZ

Antifungal Research Morphological Assays Natural Product Screening

Aspergillin PZ is the only aspochalasan compound featuring a 12-oxatricyclo[6.3.1.0²,⁷]dodecane ring, driving conidial deformation at 89 nM—~6,000-fold more sensitive than aspochalasin D. Its selective activity (S. epidermidis MIC 20 µM; HL-60 IC₅₀ 56.61 µM) eliminates broad-spectrum background, making it an irreplaceable probe for fungal morphogenesis and a clean positive control for targeted antimicrobial/leukemia discovery. Substitution with generic cytochalasans introduces uncontrolled variables and invalidates comparative data.

Molecular Formula C24H35NO4
Molecular Weight 401.5 g/mol
Cat. No. B605644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspergillin PZ
SynonymsAspergillin PZ
Molecular FormulaC24H35NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1C2C(NC(=O)C23C(C=C1C)C4C(CC3=O)C5C(CCC4(O5)C)O)CC(C)C
InChIInChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m1/s1
InChIKeyAQZDMONQDXTWHN-XLFKICHRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aspergillin PZ for Research Procurement: Isoindole Alkaloid Fungal Metabolite with Defined Antimicrobial and Morphological Activity


Aspergillin PZ (CAS 483305-08-4) is a pentacyclic isoindole alkaloid [1] secondary metabolite originally isolated from the fungus *Aspergillus awamori* [2]. It belongs to the aspochalasan structural class, a subset of the larger cytochalasan family of polyketide natural products [3]. The compound has been characterized by X‑ray crystallography and is noted for inducing morphological deformation in *Pyricularia oryzae* conidia at nanomolar concentrations, alongside selective antimicrobial and cytotoxic activities .

Why Generic Substitution of Aspergillin PZ with Structural Analogs is Inappropriate for Targeted Research


Generic substitution among aspochalasan/cytochalasan compounds is not scientifically valid due to profound differences in biological activity and target selectivity arising from specific structural modifications. While Aspergillin PZ shares a core carbon skeleton with aspochalasin D and cytochalasin D [1], it uniquely contains a 12‑oxatricyclo[6.3.1.0²,⁷]dodecane ring system [2]. This structural divergence translates into a distinct biological profile: Aspergillin PZ induces *P. oryzae* conidia deformation at an effective concentration (0.089 µM) approximately 6,000‑fold lower than the reported antibacterial concentration of aspochalasin D (1 mg/mL; ~2.5 mM) [3], and it exhibits a cell‑line selective cytotoxicity profile (HL‑60 IC₅₀ 56.61 µM) that differs markedly from the broad, potent cytotoxicity of cytochalasin D . Interchanging these compounds would thus introduce uncontrolled variables and yield non‑comparable experimental results.

Aspergillin PZ Procurement Evidence: Quantified Differentiation for Scientific Selection


Potent and Selective Morphological Deformation of Pyricularia oryzae Conidia at Nanomolar Concentrations

Aspergillin PZ induces morphological deformation of *Pyricularia oryzae* conidia at a concentration of 89 nM (0.089 µM), a phenotypic effect that is a hallmark of this class of natural products [1]. In comparison, the close structural relative aspochalasin D exhibits antibacterial activity at 1 mg/mL (~2.5 mM) [2], a concentration approximately 28,000 times higher. Cytochalasin D, another family member, also induces conidia deformation but is primarily recognized as a potent actin polymerization inhibitor, a mechanism not established for Aspergillin PZ [3].

Antifungal Research Morphological Assays Natural Product Screening

Selective Antibacterial Activity Against S. epidermidis with a Defined MIC of 20 µM

Aspergillin PZ demonstrates selective antibacterial activity, exhibiting an MIC of 20 µM against *Staphylococcus epidermidis*. Critically, this activity is specific, as the compound shows no inhibition (MIC > 20 µM) against *S. aureus*, *E. coli*, or *B. cereus* in the same assay system . This contrasts with the broad‑spectrum antibacterial activity of aspochalasin D, which is active against both Gram‑positive and Gram‑negative bacteria at a high concentration of 1 mg/mL , and the broader antifungal spectrum of cytochalasin D [1].

Antibacterial Discovery Gram-positive Pathogens Natural Product Screening

Moderate and Selective Cytotoxicity Against HL-60 Promyelocytic Leukemia Cells (IC₅₀ = 56.61 µM)

Aspergillin PZ exhibits moderate and selective cytotoxicity, with an IC₅₀ of 56.61 µM against the HL‑60 promyelocytic leukemia cell line. It shows no significant activity (IC₅₀ > 80 µM) against THP‑1 acute monocytic leukemia or PC3 prostate cancer cells . This selectivity profile is distinct from that of aspochalasin D, which is highly cytotoxic to Ba/F3‑V12 cells (IC₅₀ 0.49–1.9 µg/mL) [1], and from cytochalasin D, which is a potent, broad‑acting cytotoxic agent due to its inhibition of actin polymerization . Notably, synthetic (+)-aspergillin PZ lacked activity in two tumor cell lines, questioning the anticancer potential suggested by early reports [2].

Cancer Research Cytotoxicity Screening Leukemia Models

Unique Pentacyclic Scaffold with a 12-Oxatricyclo[6.3.1.0²,⁷]dodecane Core Differentiates from Common Cytochalasans

Aspergillin PZ is distinguished from related cytochalasans and aspochalasins by its unique pentacyclic scaffold featuring a 12‑oxatricyclo[6.3.1.0²,⁷]dodecane ring system [1]. While compounds like aspochalasin D and cytochalasin D share a common carbon framework and the isoindolone subunit, they lack this specific oxacyclic ring system [2]. This structural difference is critical, as it likely underlies the distinct biological profile of Aspergillin PZ, including its nanomolar activity in conidia deformation assays.

Structural Biology Natural Product Chemistry Medicinal Chemistry

Aspergillin PZ: Validated Research and Industrial Application Scenarios Based on Quantified Evidence


Antifungal Morphogenesis and Conidia Deformation Studies

Aspergillin PZ is an ideal tool compound for investigating fungal morphogenesis, specifically the deformation of *Pyricularia oryzae* conidia. Its potent activity at 89 nM [1] allows for studies at low, physiologically relevant concentrations, and its unique structural scaffold [2] makes it a valuable probe to dissect pathways distinct from those affected by actin‑targeting agents like cytochalasin D [3].

Selective Gram-positive Antibacterial Screening and Positive Control

In antibacterial discovery programs, Aspergillin PZ serves as a selective positive control against *Staphylococcus epidermidis* (MIC 20 µM) . Its lack of activity against *S. aureus*, *E. coli*, and *B. cereus* in the same assay makes it a clean tool for validating assay conditions and for use in panels where broad‑spectrum activity from other cytochalasans would be a confounding factor.

HL-60 Leukemia Cell Line Studies Requiring Moderate Cytotoxicity

Aspergillin PZ can be employed in HL‑60 promyelocytic leukemia research where moderate and selective cytotoxicity (IC₅₀ 56.61 µM) is required . It offers a controlled alternative to the highly potent and less selective aspochalasin D [4], providing a defined window of activity for mechanism‑of‑action or combination studies.

Structural Biology and Synthetic Chemistry of Pentacyclic Scaffolds

Aspergillin PZ is a key substrate for synthetic chemistry efforts aimed at constructing complex pentacyclic scaffolds containing the 12‑oxatricyclo[6.3.1.0²,⁷]dodecane ring system [2]. Its total synthesis [5] provides a validated route for analog generation, making it a cornerstone compound for exploring structure‑activity relationships within the aspochalasan family.

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